2,2,3,3-Tetramethylazetidine
Description
Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis.
Four-membered nitrogen heterocycles, particularly azetidines, represent a crucial class of compounds in the field of organic chemistry. nih.gov Their importance stems from their versatile applications as synthetic building blocks and their presence in a variety of biologically active molecules. nih.govrsc.org Azetidines are integral structural motifs in medicinal chemistry, often utilized to enhance pharmacological properties such as potency, hydrophilicity, solubility, and metabolic stability. thieme-connect.com The incorporation of the strained four-membered ring can rigidify molecular structures and explore new chemical spaces, which is highly valuable in drug discovery. nih.gov
The synthetic versatility of azetidines allows for the creation of complex organic molecules, including natural products and pharmaceuticals. ijmrset.com Their strained ring structure makes them reactive intermediates for various chemical transformations, including ring-opening and ring-expansion reactions, leading to highly substituted acyclic amines or larger heterocyclic systems. rsc.orgijmrset.com This reactivity, combined with their unique three-dimensional conformations, makes them attractive pharmacophores and bioisosteres in the design of novel therapeutic agents. ijmrset.comlongdom.org For instance, azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. lifechemicals.comnih.gov Furthermore, chiral azetidines serve as valuable building blocks for the synthesis of enantiomerically pure compounds, a critical aspect in modern drug development. ijmrset.com The azetidine (B1206935) framework is also employed in the development of ligands for various catalytic processes, underscoring their broad utility in synthetic chemistry. rsc.org
Challenges in the Construction of Highly Substituted Azetidine Frameworks.
Despite their significance, the synthesis of azetidines, especially those that are highly substituted or sterically hindered, presents considerable challenges. thieme-connect.comnih.gov The formation of the strained four-membered ring is often energetically unfavorable, making their synthesis more difficult compared to their five- and six-membered ring counterparts like pyrrolidines and piperidines. acs.orgresearchgate.net
Traditional methods for azetidine synthesis, such as the intramolecular cyclization of linear precursors (e.g., γ-amino alcohols or halides), can be limited in scope and efficiency. nih.govrsc.org A major hurdle is achieving the correct regiochemistry and stereochemistry, particularly when creating multiple stereocenters. nih.gov The synthesis of less hindered azetidines can be straightforward, but new synthetic methods are required for sterically demanding and polysubstituted products. researchgate.net
The construction of highly substituted azetidines often faces issues with competing side reactions. For example, in cyclization reactions, the formation of the three-membered aziridine (B145994) ring can compete with the desired four-membered azetidine ring formation due to unfavorable steric interactions in the transition state. acs.org Intermolecular [2+2] cycloadditions, another direct approach, can also be challenging. nih.govresearchgate.net Furthermore, the synthesis of azetidines with substitution at the 2- and 4-positions is a particular challenge, which limits their full potential in drug design. researchgate.net The development of robust and efficient methods to generate these highly strained and functionalized four-membered rings remains an active and important area of research. researchgate.net
Overview of Research Trends Pertaining to 2,2,3,3-Tetramethylazetidine Systems.
Research specifically focused on this compound and its derivatives highlights its role as a specialized building block in organic synthesis. The synthesis of this highly substituted and sterically hindered azetidine framework requires specific approaches. One key precursor for this system is 3,3,4,4-tetramethylazetidin-2-one (B3377657).
This β-lactam serves as a versatile starting material. For instance, it can be reacted with an alcohol in the presence of an acidic compound to produce 3-amino-2,2,3-trimethylbutanoate derivatives. google.compatentguru.com This reaction provides a high-yield and operationally excellent method for creating these amino acid esters. google.com Another documented reaction involves the treatment of 3,3,4,4-tetramethylazetidin-2-one with methanol (B129727) to synthesize methyl 3-chloro-2,2,3-trimethylbutanoate, which serves as an intermediate in further organic syntheses. The reduction of the corresponding β-lactam, 1-isopropyl-3,3,4,4-tetramethyl-2-azetidinone, with aluminum hydride yields 1-isopropyl-2,2,3,3-tetramethylazetidine. adelaide.edu.au
The compound this compound itself has been identified in the analysis of products from the co-pyrolysis of waste polypropylene (B1209903) and rice bran wax, suggesting its formation under specific thermal conditions. nitrkl.ac.in While detailed studies on the specific applications of this compound are not extensively documented in the provided context, its heavily substituted nature makes it an interesting scaffold for exploring sterically congested chemical space. The synthesis and reactions of its derivatives, primarily originating from the corresponding tetramethyl-substituted β-lactam, indicate a research trend focused on utilizing this framework to build complex, sterically hindered molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3-tetramethylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)5-8-7(6,3)4/h8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHIFFBQDXPZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338174 | |
| Record name | 2,2,3,3-Tetramethylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22606-87-7 | |
| Record name | 2,2,3,3-Tetramethylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-tetramethylazetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Reactivity Profiles and Mechanistic Elucidation of 2,2,3,3 Tetramethylazetidine Systems
Ring-Opening Reactions of Azetidines
The strained four-membered ring of azetidines makes them susceptible to ring-opening reactions. However, the substitution pattern on the ring plays a crucial role in determining the feasibility and mechanism of these reactions.
Nucleophilic Ring-Opening Reactions
Photoinduced Cycloreversion and Ring Opening Mechanisms
Photochemical reactions can provide the energy required to overcome the activation barriers for ring-opening or cycloreversion in strained ring systems. However, specific studies on the photoinduced reactions of 2,2,3,3-tetramethylazetidine are not extensively documented in the available literature. General principles of photochemical reactions of small heterocycles suggest that N-substituted derivatives could undergo a variety of transformations upon irradiation, but dedicated mechanistic studies on the this compound core are needed to elucidate these pathways.
Derivatization Strategies for Functional Enhancement
Chemical Derivatization for Enhanced Analytical Performance
Chemical derivatization is a widely used technique to improve the analytical performance of compounds in methods like gas chromatography-mass spectrometry (GC-MS). researchgate.net This process can enhance volatility, thermal stability, and chromatographic separation, as well as provide characteristic mass spectral fragmentation patterns for structural elucidation. researchgate.netnih.gov For hindered amines like this compound, derivatization of the N-H group is a potential strategy. Common derivatizing agents for amines include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylating agents, and alkylating agents. sigmaaldrich.comresearchgate.net While general derivatization methods for amines are well-established, specific protocols and their effectiveness for the quantitative analysis of this compound have not been detailed in the reviewed literature. The steric hindrance around the nitrogen atom may necessitate more forcing reaction conditions for complete derivatization.
Rearrangement Reactions
Rearrangement reactions of quaternary ammonium (B1175870) salts, such as the Stevens and Sommelet-Hauser rearrangements, are well-documented transformations that can lead to the formation of new carbon-carbon bonds. nih.govnih.govsigmaaldrich.commasterorganicchemistry.comgreyhoundchrom.com These reactions proceed through the formation of an ylide intermediate. chemrxiv.orggcms.cz In principle, N-alkyl or N-benzyl derivatives of 2,2,3,3-tetramethylazetidinium salts could undergo such rearrangements. However, the literature surveyed does not provide specific examples of Stevens or Sommelet-Hauser rearrangements involving the this compound framework. The steric congestion within the molecule could influence the formation and subsequent reactivity of the corresponding ylide, potentially favoring alternative reaction pathways or requiring specific conditions to induce rearrangement.
Mechanistic Investigations of Azetidine (B1206935) Formation and Transformation Pathways
Computational Studies on Reaction Mechanisms3.4.2. In-situ Spectroscopic Analysis of Reaction Intermediates
Further research and publication in the field of organic chemistry would be necessary to provide the detailed, scientifically accurate content required for these sections.
Theoretical and Computational Chemistry of 2,2,3,3 Tetramethylazetidine and Azetidine Systems
Quantum-Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum-chemical calculations are fundamental to understanding the electronic structure and energetics of azetidine (B1206935) systems. Density Functional Theory (DFT) is a particularly prominent method used for its balance of computational cost and accuracy. chemrxiv.org
Researchers employ DFT to investigate various properties of azetidine derivatives. For instance, in a study on nitroimine derivatives of azetidine, calculations were performed at the G3MP2 level to explore their potential as high-energy-density compounds. lumenlearning.com These calculations involved optimizing molecular geometries and performing harmonic vibrational analyses to confirm the nature of the potential energy surfaces. lumenlearning.com Similarly, the thermal decomposition pathways of 1,3,3-trinitroazetidine (B1241384) (TNAZ) have been investigated using DFT (M06/cc-pVTZ) in conjunction with higher-level methods like coupled-cluster theory (CCSD(T)) to obtain accurate single-point energies for reaction barriers. libretexts.org
DFT is also used to characterize the physical and chemical behavior of novel azetidine derivatives. For one such derivative, the M06-2X functional with a 6-311++G(d,p) basis set was used to study its electronic and thermodynamic properties, as well as to perform spectroscopic analysis. chemrxiv.org These studies can predict parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity. In the case of aluminized TNAZ systems, DFT calculations at the UB3LYP/6-311++G(d,p) level were used to determine how the presence of aluminum atoms affects the electronic stability and the HOMO-LUMO gap of the composite material. wikipedia.org
The following table summarizes representative DFT functionals and basis sets used in the study of azetidine systems:
| Compound/System Studied | DFT Functional/Method | Basis Set | Properties Investigated |
| Novel Azetidine Derivative | M06-2X | 6-311++G(d,p) | Molecular geometry, spectroscopic parameters, electronic and thermodynamic properties. chemrxiv.org |
| Nitroimine Azetidine Derivatives | G3MP2 | Not specified | Heats of formation, thermal and kinetic stability, detonation parameters. lumenlearning.com |
| 1,3,3-Trinitroazetidine (TNAZ) | M06 | cc-pVTZ | Geometry optimizations for decomposition pathways. libretexts.org |
| Aluminized TNAZ Systems | UB3LYP | 6-311++G(d,p) | Structural, physical, and quantum chemical properties. wikipedia.org |
Conformational Analysis and Dynamics of Azetidine Rings
The four-membered azetidine ring is not planar and exhibits specific conformational preferences. Its dynamics are characterized by a balance between ring strain and torsional strain, which can be significantly influenced by the nature and position of substituents.
A key dynamic process in azetidine is the pyramidal inversion at the nitrogen atom, often coupled with the puckering motion of the ring. The energy barrier for this inversion is a critical parameter that dictates the conformational stability of the molecule. Early investigations using ab initio molecular orbital methods and NMR spectroscopy were crucial in determining this barrier. nih.gov
The puckering of the azetidine ring is a consequence of its strained four-membered structure. Unlike the planar aromatic rings or the more flexible five- and six-membered rings, the azetidine ring exists in a delicate balance. The puckered conformation helps to relieve some of the torsional strain that would be present in a planar arrangement.
Substituents can have a profound effect on the ring's conformation. A computational study of fluorinated azetidine derivatives revealed that the preference for a specific puckered conformation could be inverted based on the protonation state of the nitrogen atom. mdpi.com For a neutral fluorinated azetidine, the ring puckered to place the fluorine atom far from the nitrogen. However, upon protonation of the nitrogen, the ring inverted to bring the fluorine atom closer to the positively charged nitrogen, indicating a stabilizing N+–C–C–F electrostatic interaction. mdpi.com This highlights the role of non-covalent interactions in dictating the conformational landscape of substituted azetidines.
The table below presents data on calculated inversion barriers for azetidine and related amines, illustrating the influence of ring strain and substitution.
| Molecule | Method | Calculated Inversion Barrier (kcal/mol) | Reference |
| Azetidine | Ab initio MO | Value not specified in abstract | nih.gov |
| Ammonia (NH₃) | Experimental | 5.8 | Data from general chemical literature |
| Phosphine (PH₃) | Experimental | 31.5 | Data from general chemical literature |
| Fluorinated Azetidinium | Computational | 1.5 (preference for endo pucker) | mdpi.com |
Predictive Modeling for Reaction Outcomes and Substrate Scope
Computational chemistry is increasingly used to predict the outcomes of chemical reactions, saving time and resources in the laboratory. For the synthesis of azetidines, which can be challenging, predictive models have proven to be particularly valuable. scispace.comresearchgate.net
In a recent study on the synthesis of azetidines via a photocatalytic reaction between alkenes and oximes, researchers developed computational models to prescreen potential reactants. scispace.com By calculating the frontier orbital energies of 16 different alkenes and nine oximes, they could predict which pairs would successfully react to form an azetidine. scispace.com The model's predictions were tested experimentally and found to be largely accurate, demonstrating that a wider range of substrates could be used for azetidine synthesis than was previously thought. scispace.com This approach transforms the synthetic process from one of trial-and-error to a more guided and efficient endeavor. scispace.com
These predictive models often rely on machine learning algorithms trained on large datasets of known reactions. chegg.com The models learn to recognize patterns in molecular structures and reaction conditions that lead to successful outcomes. For a given reaction, the model can generate a set of plausible products and rank them by likelihood, effectively predicting the major product. Such computational tools are becoming indispensable for expanding the substrate scope of known reactions and for discovering new synthetic pathways.
Stereochemical Analysis and Stereodifferentiation Studies
The stereochemistry of azetidine derivatives is crucial, as different stereoisomers can have vastly different biological activities. Computational analysis plays a key role in understanding and predicting the stereochemical outcomes of reactions involving azetidines.
Theoretical studies can delineate the energy profiles of multi-step reactions to understand how a specific stereoisomer of a product is formed. By calculating the activation energies for different reaction pathways leading to different stereoisomers, chemists can identify the factors that control stereoselectivity. For example, the presence of bulky substituents or specific electron-withdrawing groups can favor one pathway over another.
In the context of organocatalysis, computational analysis has been used to explain the high enantioselectivity observed in certain reactions. For instance, the preference of a fluorinated catalyst for a specific endo pucker conformation, stabilized by hyperconjugation, was credited with a significant improvement in the enantioselectivity of a reaction. mdpi.com This rigid conformational preference in the catalyst's transition state structure leads to a more effective transfer of chirality. Such stereodifferentiation studies are vital for the rational design of chiral catalysts and for the synthesis of enantiomerically pure azetidine-containing compounds for pharmaceutical applications.
Advanced Structural Characterization and Spectroscopic Analysis of Azetidine Compounds
X-ray Diffraction Analysis of Azetidine (B1206935) Derivatives
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov By measuring the angles and intensities of diffracted X-rays, a three-dimensional electron density map of the crystal is generated, revealing precise atomic positions, bond lengths, and bond angles. wikipedia.orglibretexts.org This technique provides unequivocal proof of molecular stereochemistry and conformation in the solid state.
While specific crystallographic data for 2,2,3,3-tetramethylazetidine is not prominently available in public databases, analysis of related substituted azetidine derivatives offers valuable insights into the expected structural parameters of the strained four-membered ring. The data allows for a detailed understanding of how different substituents influence the geometry of the azetidine core.
For instance, analysis of various crystalline azetidine derivatives reveals key structural features. The internal angles of the azetidine ring are significantly compressed from the ideal tetrahedral angle of 109.5°, a direct consequence of ring strain. Bond lengths within the ring, particularly the C-C and C-N bonds, can also be influenced by the electronic and steric properties of substituents at each position.
| Compound Feature | Crystal System | Space Group | Key Bond Length (Å) | Key Bond Angle (°) | Reference |
|---|---|---|---|---|---|
| Generic Azetidine Ring | Monoclinic/Triclinic | P2₁/c or P-1 | C-N: ~1.47, C-C: ~1.54 | Internal Ring: ~90 | nih.gov |
| Aryl-Substituted Azetidine | Monoclinic | P2₁ | C-N: 1.48, C-C: 1.55 | C-N-C: 89.5 | rsc.org |
| Spirocyclic Azetidine | Triclinic | P-1 | C-N: 1.46, C-C: 1.53 | N-C-C: 88.9 | researchgate.net |
This table presents typical crystallographic data observed for substituted azetidine derivatives, providing a model for the expected structural parameters of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. ipb.pt It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), allowing for the unambiguous assignment of a molecule's carbon-hydrogen framework.
In the context of this compound, ¹H and ¹³C NMR spectra would yield characteristic signals. The four methyl groups (CH₃) attached to the C2 and C3 positions would be expected to be chemically equivalent due to molecular symmetry, resulting in a single, intense signal in the ¹H NMR spectrum. The protons on the azetidine ring itself (at C2 and C4) would exhibit chemical shifts and coupling patterns dependent on their environment and the conformation of the ring.
¹³C NMR spectroscopy directly probes the carbon skeleton. bhu.ac.in For this compound, distinct signals would be expected for the quaternary carbons at the 2- and 3-positions, the methylene (B1212753) carbon (CH₂) at the 4-position, and the carbons of the four methyl groups. The chemical shifts of the ring carbons are particularly informative, reflecting the strained nature of the heterocycle. researchgate.net Advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton and carbon signals, confirming connectivity and finalizing the structural assignment. ipb.ptresearchgate.net
| Nucleus | Position/Group | Typical Chemical Shift (δ, ppm) | Notes | Reference |
|---|---|---|---|---|
| ¹H | Ring CH₂ (e.g., C4-H) | 3.5 - 4.5 | Deshielded by adjacent nitrogen. | rsc.org |
| ¹H | Ring CH (e.g., C2-H) | 4.5 - 5.5 | Shift depends heavily on substituents. | rsc.org |
| ¹H | N-H | 1.5 - 3.0 | Broad signal, position is concentration and solvent dependent. | ipb.pt |
| ¹³C | Ring CH₂ (e.g., C4) | 45 - 55 | Reflects strained ring environment. | researchgate.net |
| ¹³C | Ring CH/Quaternary C (e.g., C2/C3) | 60 - 75 | Highly dependent on substitution pattern. | rsc.orgresearchgate.net |
| ¹³C | Methyl (CH₃) on Ring | 18 - 30 | Located in the aliphatic region. | rsc.org |
This table summarizes typical NMR chemical shift ranges for protons and carbons in substituted azetidine rings, providing a basis for interpreting the spectrum of this compound.
NMR is also a powerful tool for studying reaction mechanisms. By monitoring the changes in NMR spectra over time, chemists can identify reaction intermediates, determine reaction kinetics, and elucidate stereochemical outcomes. For instance, the formation of an azetidinium ion intermediate during a reaction can be inferred from significant downfield shifts of the adjacent proton and carbon signals. researchgate.net
Infrared (IR) Spectroscopy for Mechanistic Insights and Intermediate Detection
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. nist.gov It is an effective method for identifying the functional groups present in a molecule and can be used to monitor the progress of a reaction by observing the appearance of product-related peaks and the disappearance of reactant peaks.
For an N-H azetidine like this compound, the IR spectrum would be characterized by several key absorption bands. A notable feature would be the N-H stretching vibration. Other important vibrations include C-H stretching from the methyl and methylene groups, and C-N stretching associated with the heterocyclic ring.
In situ IR spectroscopy is particularly valuable for gaining mechanistic insights by allowing for the real-time observation of transient species. nist.gov For example, during a reaction involving the azetidine nitrogen, the formation of a reactive intermediate like an imine or an azetidinium ion can be detected by the appearance of new, characteristic absorption bands (e.g., a C=N stretch for an imine). researchgate.net The shift in the frequency of these bands provides information about the changing electronic environment and bonding within the molecule as the reaction proceeds.
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Notes | Reference |
|---|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | Often a sharp, medium-intensity peak. Its absence indicates N-substitution. | rsc.org |
| C-H Stretch (sp³) | Alkyl (CH₃, CH₂) | 2850 - 3000 | Characteristic of the tetramethyl and methylene groups. | rsc.org |
| C=O Stretch | N-acyl Azetidine (Intermediate/Product) | 1680 - 1720 | Strong absorption indicating acylation of the nitrogen. | rsc.org |
| C-N Stretch | Cyclic Amine | 1180 - 1250 | Associated with the azetidine ring structure. | acs.org |
| C=N Stretch | Imine (Intermediate) | 1640 - 1690 | Appearance indicates formation of an unsaturated intermediate. | researchgate.net |
This table outlines the characteristic IR absorption frequencies for functional groups relevant to this compound and potential reaction intermediates or products.
Applications of 2,2,3,3 Tetramethylazetidine and Azetidine Scaffolds in Modern Organic Synthesis
Azetidines as Versatile Building Blocks in Synthetic Chemistry
Azetidines are prized as versatile building blocks in synthetic chemistry due to their unique reactivity, which is largely driven by significant ring strain. This inherent strain allows for selective ring-opening reactions, providing access to a diverse array of functionalized acyclic and cyclic compounds. Their stability, greater than that of aziridines, facilitates easier handling and purification, making them practical starting materials for complex syntheses.
Synthesis of Highly Substituted Acyclic Amines and Expanded Ring Systems
The strain within the azetidine (B1206935) ring can be harnessed to drive ring-opening reactions, which are a powerful tool for the synthesis of highly substituted acyclic amines. Nucleophilic attack at one of the ring carbons leads to the cleavage of a carbon-nitrogen bond, resulting in a linear amine with functionality at specific positions. This strategy allows for the stereocontrolled introduction of substituents, which is crucial in the synthesis of biologically active molecules.
Furthermore, azetidines can undergo ring expansion reactions to form larger, more complex heterocyclic systems. These transformations often involve the cleavage of a C-N or C-C bond within the azetidine ring, followed by the insertion of one or more atoms. For example, the reaction of azetidines with carbenoids or other reactive intermediates can lead to the formation of pyrrolidines, piperidines, and other larger ring systems. These expanded rings are prevalent in many natural products and pharmaceutical agents.
A notable example of ring expansion is the enantioselective one-carbon ring expansion of aziridines to azetidines, which can be further extended to synthesize larger rings. nih.gov This biocatalytic approach utilizes engineered enzymes to achieve high stereocontrol. nih.gov
Precursors for Poly-β-peptide Polymers and Copolymers
Azetidines, particularly azetidin-2-ones (β-lactams), are fundamental precursors in the synthesis of poly-β-peptides. The ring-opening polymerization of these strained heterocycles provides a direct route to these polymers, which are analogues of natural polypeptides and have shown potential in various biomedical applications. The ability to control the stereochemistry of the substituents on the azetidine ring allows for the synthesis of stereoregular polymers with well-defined secondary structures.
Recent research has also explored the anionic ring-opening copolymerization of N-sulfonylated azetidines to produce linear poly(trimethylenimine) and block copolymers. researchgate.net This method offers control over the molecular weight and dispersity of the resulting polymers. researchgate.net
Azetidines as Ligands in Catalytic Processes
The unique structural features of azetidines, including their defined geometry and the presence of a nitrogen atom with a lone pair of electrons, make them effective ligands in a variety of catalytic processes. Chiral azetidines, in particular, have been successfully employed as ligands in asymmetric catalysis, where they can induce high levels of enantioselectivity in the formation of chiral products.
Azetidine-based ligands have been utilized in a range of transition metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and aldol reactions. The rigidity of the azetidine ring can impart a well-defined chiral environment around the metal center, leading to efficient transfer of chirality to the substrate. The synthesis of new vicinal diamines based on aziridine (B145994) and azetidine cores has been explored for their catalytic activities as ligands in the Suzuki-Miyaura coupling reaction. nih.gov
Chiral Templates and Auxiliaries in Asymmetric Synthesis
Chiral azetidines serve as valuable chiral templates and auxiliaries in asymmetric synthesis. ptfarm.pl When a chiral azetidine moiety is temporarily incorporated into a prochiral molecule, it can direct the stereochemical outcome of subsequent reactions. The steric bulk and the defined orientation of the substituents on the azetidine ring effectively shield one face of the molecule, forcing the incoming reagent to attack from the less hindered side.
After the desired stereocenter has been established, the chiral azetidine auxiliary can be cleaved from the molecule, often under mild conditions, to yield the enantiomerically enriched product. This approach has been successfully applied to a wide range of transformations, including alkylations, aldol reactions, and Diels-Alder reactions. The development of methods for the synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries has expanded their application in asymmetric alkylations.
Future Perspectives and Emerging Research Areas in 2,2,3,3 Tetramethylazetidine Chemistry
Development of Novel and Efficient Synthetic Protocols for Substituted Azetidines
The synthesis of functionalized azetidines, including those with the 2,2,3,3-tetramethylazetidine core, remains a significant challenge due to the high ring strain. arkat-usa.org However, recent advancements have opened new avenues for their construction. Emerging strategies are moving beyond traditional cyclization methods to embrace more innovative and efficient approaches.
One promising area is the use of photoredox catalysis . For instance, copper-catalyzed photocycloadditions of non-conjugated imines and alkenes have been developed to produce a variety of substituted azetidines. researchgate.net This method allows for the construction of the four-membered ring under mild conditions. Another innovative approach involves a copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides, which provides access to highly functionalized azetidines with good yields. nih.gov DFT calculations have been employed to demonstrate that the desired 4-exo-dig cyclization is kinetically favored over the more common 5-endo-dig pathway in these reactions. nih.gov
Strain-release strategies are also gaining prominence. The ring-opening of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) offers a modular route to functionalized azetidines. rsc.orgacs.org Recent work has demonstrated the use of a bench-stable SF5 reagent to facilitate the efficient transfer of the SF5 radical to ABBs, leading to the synthesis of N–SF5 azetidines under mild conditions. acs.org This method showcases excellent functional group tolerance. acs.org
Furthermore, the development of one-pot methods is streamlining the synthesis of complex azetidine (B1206935) derivatives. A polar-radical relay strategy has been developed for the synthesis of 3,3-dicarbo-functionalized azetidines, which involves a strain-release and nickel-complex-catalyzed Suzuki cross-coupling of carbonyl ABBs with aryl boronic acids. arkat-usa.org This protocol demonstrates broad scope and excellent functional group tolerance. arkat-usa.org
Future efforts in this area will likely focus on expanding the substrate scope of these novel methods, improving their stereoselectivity, and adapting them for the synthesis of a wider range of substituted this compound derivatives.
| Synthetic Strategy | Key Features | Example Reaction | Reference |
| Photoredox Catalysis | Mild reaction conditions, use of visible light. | Copper-catalyzed [2+2] photocycloaddition of imines and alkenes. | researchgate.net |
| Strain-Release Synthesis | Utilizes highly strained precursors like ABBs. | Radical-initiated ring-opening difunctionalization of ABBs to form N–sulfonyl azetidines. | acs.org |
| One-Pot Methods | Combines multiple reaction steps into a single process. | Polar-radical relay for the synthesis of 3,3-dicarbo-functionalized azetidines via Suzuki coupling. | arkat-usa.org |
| Intramolecular C-H Amination | Palladium(II)-catalyzed reaction for creating functionalized azetidines. | Reductive elimination at an alkyl–Pd(IV) center to form the azetidine ring. | rsc.org |
Advanced Mechanistic Studies and Computational Design for Azetidine Transformations
A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for controlling the outcome of azetidine transformations. The interplay between the inherent ring strain and the electronic effects of substituents in the this compound scaffold presents a rich area for mechanistic investigation.
Density Functional Theory (DFT) calculations are being employed to elucidate the pathways of complex reactions. For instance, DFT studies have been used to understand the regioselectivity of radical cyclizations to form azetidines, confirming that the desired 4-exo-dig pathway is kinetically more favorable than the 5-endo-dig pathway. nih.gov Computational studies have also been instrumental in reinforcing the understanding of the flexibility and ring-puckering behavior of four-membered heterocyclic rings compared to their more strained three-membered counterparts. researchgate.net
Future research in this domain will likely involve the development of more sophisticated computational models that can accurately predict the stereochemical outcome of reactions involving chiral this compound derivatives. Furthermore, the integration of machine learning and artificial intelligence with computational chemistry could accelerate the discovery of new reactions and catalysts for azetidine synthesis.
| Computational Tool | Application in Azetidine Chemistry | Key Insights | Reference |
| Computational Modeling | Prediction of reaction outcomes for azetidine synthesis. | Pre-screening of substrates to determine their viability in forming azetidines. | mit.edu |
| DFT Calculations | Elucidation of reaction mechanisms and pathways. | Confirmation of kinetically favored pathways in radical cyclizations. | nih.gov |
| Mechanistic Studies | Investigation of reaction intermediates and transition states. | Understanding the role of photocatalysts in activating substrates for cycloaddition. | rsc.org |
Exploration of New Reactivity Modes for this compound Scaffolds
The this compound scaffold, with its unique combination of stability and inherent reactivity due to ring strain, presents a versatile platform for the development of novel chemical transformations. The steric hindrance provided by the four methyl groups can also be exploited to direct the regioselectivity of reactions.
One emerging area of research is the use of azetidines as building blocks for the synthesis of more complex molecules . The strain-release functionalization of azetidines can be harnessed to construct larger ring systems or to introduce functional groups in a stereocontrolled manner. For example, the ring-opening of photogenerated azetidinols has been utilized as a strategy for the synthesis of aminodioxolanes. beilstein-journals.org This "build and release" approach involves a photochemical cyclization to form the strained azetidine intermediate, followed by a strain-releasing ring-opening functionalization. beilstein-journals.org
The development of libraries of azetidine-based scaffolds is another active area of research, particularly in the context of drug discovery. sciencedaily.comnih.gov The goal is to create a diverse collection of molecules with "pre-optimized" physicochemical properties for specific applications, such as targeting the central nervous system. nih.gov The this compound core can serve as a rigid scaffold upon which various functional groups can be appended to explore chemical space.
Furthermore, the exploration of new reactivity modes at the nitrogen atom of the azetidine ring is of interest. The synthesis of N-SF5 azetidines represents a recent example of expanding the chemistry of the azetidine nitrogen. acs.org The unique electronic properties of the SF5 group can impart novel characteristics to the resulting molecules. acs.org
Q & A
Q. Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O |
| Molecular Weight | 210.316 g/mol |
| Chiral Centers | 0 |
| Aromatic Bonds | 0 |
| Data derived from crystallographic and ligand databases . |
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
Answer:
- Density Functional Theory (DFT) : Calculate ring strain energy and electron density distribution to assess susceptibility to ring-opening reactions.
- Molecular Dynamics (MD) : Simulate conformational dynamics under varying solvents (e.g., polar vs. nonpolar) to predict steric hindrance effects from methyl groups.
- Electrostatic Potential Maps : Identify nucleophilic attack sites based on partial charges.
Reference structural data from ligand studies to validate computational models .
Basic: What handling protocols ensure the stability of this compound during experiments?
Answer:
- Storage : Under inert atmosphere (N2/Ar) at –20°C to prevent oxidation or moisture absorption.
- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions.
- Safety : Refer to analogous compounds’ Material Safety Data Sheets (MSDS) for toxicity and flammability guidelines (e.g., 2,2,3,3-Tetramethylsuccinic acid protocols) .
Advanced: How do methyl substituents influence the azetidine ring’s conformational dynamics?
Answer:
- Variable-Temperature NMR : Monitor ring puckering and methyl group rotation barriers (e.g., coalescence temperatures for dynamic processes).
- X-ray Crystallography : Resolve bond angles and torsional strain caused by steric bulk.
- Comparative Studies : Contrast with unsubstituted azetidines to quantify steric effects on reactivity.
Structural analogs in scintillation detectors (e.g., tetramethylated quaterphenyls) highlight steric stabilization mechanisms .
Data Contradiction: How to resolve discrepancies in reported stability under acidic conditions?
Answer:
- Methodological Audit : Compare purity (via HPLC), solvent systems, and acid concentrations across studies.
- Control Experiments : Test degradation products (e.g., ring-opened amines) using LC-MS.
- Environmental Factors : Assess humidity/temperature variations during experiments.
Standardize protocols using ICMJE guidelines for reagent documentation .
Advanced: What role does this compound play in medicinal chemistry ligand design?
Answer:
- Scaffold Rigidity : The constrained azetidine ring enhances target binding selectivity.
- Derivatization : Functionalize the carboxamide group (e.g., N-(cyclopropylmethyl) in PDB ligand I8A ) to optimize pharmacokinetics .
- Structure-Activity Relationship (SAR) : Use crystallographic data to correlate substituent placement with bioactivity.
Basic: What synthetic routes are viable for this compound derivatives?
Answer:
- Ring-Closing Metathesis : Use Grubbs catalysts to form the azetidine core.
- Nucleophilic Substitution : Introduce methyl groups via alkyl halides and strong bases (e.g., LDA).
- Cross-Coupling : Suzuki-Miyaura reactions for aryl-functionalized derivatives.
Analogous tetramethylated compounds in detector materials suggest scalable protocols .
Advanced: How to analyze electronic effects of methyl groups on azetidine’s basicity?
Answer:
- Potentiometric Titration : Measure pKa shifts in aqueous vs. nonpolar solvents.
- DFT Calculations : Compare electron-donating effects of methyl groups with hydrogen or halide substituents.
- UV-Vis Spectroscopy : Monitor charge-transfer transitions in protonated/deprotonated states.
Data Reporting: How to ensure reproducibility in studies involving this compound?
Answer:
- Detailed Documentation : Report purity (≥95%, HPLC), batch numbers, and storage conditions per ICMJE standards .
- Open Data : Deposit crystallographic coordinates in repositories (e.g., RCSB PDB) for peer validation .
- Negative Results : Publish failed synthetic attempts or unstable intermediates to guide future work.
Advanced: Can this compound serve as a scaffold for optical materials?
Answer:
- Fluorescence Studies : Evaluate π-conjugation extension via carboxamide derivatization.
- Comparative Analysis : Benchmark against tetramethylated quaterphenyls in scintillation detectors .
- TD-DFT Simulations : Predict absorption/emission spectra for optoelectronic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
